An In-depth Technical Guide to (R)-2-Amino-2,4-dimethylpentanoic Acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (R)-2-Amino-2,4-dimethylpentanoic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-2,4-dimethylpentanoic acid, a non-proteinogenic α-methylated amino acid, is a chiral building block with significant potential in medicinal chemistry and drug development. Its unique structural features, conferred by the α-methyl group, offer distinct advantages in the design of novel therapeutics, particularly in the realm of peptide-based drugs. This technical guide provides a comprehensive overview of its structure, properties, and the methodologies relevant to its synthesis and analysis.
Molecular Structure and Identification
(R)-2-Amino-2,4-dimethylpentanoic acid is a derivative of the amino acid leucine, featuring a methyl group at the α-carbon. This substitution introduces a chiral center, with the "(R)" designation specifying the stereochemistry at this position.
Key Identifiers:
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IUPAC Name: (R)-2-Amino-2,4-dimethylpentanoic acid
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CAS Number: 29589-03-5[1]
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Molecular Formula: C₇H₁₅NO₂
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Molecular Weight: 145.20 g/mol [1]
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SMILES: CC(C)C--INVALID-LINK--(N)C(O)=O
Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 145.20 g/mol | Calculated |
| Physical Form | Solid (predicted) | General knowledge |
| Purity | Typically >97% | Commercial suppliers[2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported | |
| Solubility | Not reported |
Biological Significance and Potential Applications
α-Methylated amino acids are of considerable interest in drug design due to their ability to enhance the pharmacological properties of peptides. The α-methyl group sterically hinders the peptide backbone, making it less susceptible to cleavage by proteases. This increased stability can lead to a longer in vivo half-life of peptide-based drugs.
Furthermore, the conformational constraints imposed by the α-methyl group can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target. This is a crucial aspect in the development of potent and specific therapeutic agents.
While specific biological activities of (R)-2-Amino-2,4-dimethylpentanoic acid have not been extensively documented in publicly available literature, its structural similarity to other α-methylated amino acids suggests its potential utility in:
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Drug Development: As a building block for creating more stable and potent peptide-based drugs.
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Enzyme Inhibitors: The constrained structure could be exploited to design specific enzyme inhibitors.
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Conformational Studies: As a tool to study the structure-activity relationships of peptides.
Experimental Protocols
Stereoselective Synthesis
The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, often involving the use of chiral auxiliaries or asymmetric catalysis. A general workflow for the stereoselective synthesis of (R)-α-methylated amino acids is outlined below.
Caption: A generalized workflow for the stereoselective synthesis of (R)-α-methylated amino acids.
Detailed Methodologies:
One established method involves the use of pseudoephedrine as a chiral auxiliary. The detailed protocol, as described by Myers et al., involves the alkylation of pseudoephedrine glycinamide.[3]
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Preparation of the Chiral Auxiliary Adduct: Pseudoephedrine is reacted with a glycine derivative to form pseudoephedrine glycinamide.
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Enolization: The resulting amide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.
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Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent (in this case, a methyl source) to introduce the α-methyl group with high diastereoselectivity.
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Hydrolysis: The alkylated product is hydrolyzed to cleave the chiral auxiliary, yielding the desired (R)-α-methylated amino acid.
Another approach utilizes a chiral phase-transfer catalyst for the asymmetric alkylation of a glycinate Schiff base.[4]
Analytical Methods for Chiral Analysis
The determination of the enantiomeric purity of (R)-2-Amino-2,4-dimethylpentanoic acid is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are commonly employed for this purpose. Additionally, derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column, is a widely used technique.[5][6][7]
Caption: A typical workflow for the chiral analysis of amino acids.
Experimental Protocol for Chiral HPLC:
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Column: A chiral stationary phase column (e.g., based on cyclodextrin or a protein) is selected.
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Mobile Phase: An appropriate mobile phase is chosen to achieve optimal separation of the enantiomers.
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Sample Preparation: The amino acid sample is dissolved in a suitable solvent.
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Injection and Detection: The sample is injected into the HPLC system, and the separated enantiomers are detected using a suitable detector, such as a UV detector or a mass spectrometer.
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Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Future Outlook
(R)-2-Amino-2,4-dimethylpentanoic acid represents a valuable tool for medicinal chemists and drug developers. Further research into its specific biological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its applications. As the demand for more stable and effective peptide-based therapeutics continues to grow, the importance of chiral building blocks like (R)-2-Amino-2,4-dimethylpentanoic acid is set to increase.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. The synthesis and handling of chemical compounds should only be performed by qualified professionals in a laboratory setting.
References
- 1. 29589-03-5 | (R)-2-Amino-2,4-dimethylpentanoic acid - AiFChem [aifchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]
- 5. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]


